N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide is a fluorinated compound with significant potential in various scientific fields. The presence of fluorine-18, a radioactive isotope, makes it particularly valuable in medical imaging, especially in positron emission tomography (PET) scans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Fluorination: Introduction of fluorine-18 into the pyridine ring.
Piperidine Formation: Synthesis of the piperidine ring with the desired stereochemistry.
Thiazole Formation: Construction of the thiazole ring.
Coupling Reactions: Linking the fluorinated pyridine, piperidine, and thiazole moieties.
Industrial Production Methods
Industrial production often employs automated synthesis modules to handle the radioactive fluorine-18 safely. These modules ensure high yield and purity while minimizing radiation exposure to operators.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: The fluorine atom can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide has diverse applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a tracer in biological studies due to its radioactive fluorine-18.
Medicine: Widely used in PET scans for imaging various organs and detecting abnormalities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its radioactive fluorine-18. In medical imaging, it targets specific tissues or organs, allowing for detailed imaging through PET scans. The molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[5-[[(2S,4S)-4-(6-fluoropyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the radioactive fluorine-18.
N-[5-[[(2S,4S)-4-(6-(19F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: Contains stable fluorine-19 instead of fluorine-18.
Uniqueness
The presence of radioactive fluorine-18 makes N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide unique, particularly in its application in PET imaging. This allows for real-time tracking and imaging of biological processes, which is not possible with non-radioactive analogs.
Properties
Molecular Formula |
C17H21FN4O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H21FN4O2S/c1-11-8-13(24-16-5-3-4-15(18)21-16)6-7-22(11)10-14-9-19-17(25-14)20-12(2)23/h3-5,9,11,13H,6-8,10H2,1-2H3,(H,19,20,23)/t11-,13-/m0/s1/i18-1 |
InChI Key |
YJKMHISUTLWXQP-ZTAFNFJVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=CN=C(S2)NC(=O)C)OC3=NC(=CC=C3)[18F] |
Canonical SMILES |
CC1CC(CCN1CC2=CN=C(S2)NC(=O)C)OC3=NC(=CC=C3)F |
Origin of Product |
United States |
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